molecular formula C8H19Si B3059403 Ethyl(dipropyl)silane CAS No. 998-14-1

Ethyl(dipropyl)silane

Cat. No.: B3059403
CAS No.: 998-14-1
M. Wt: 143.32 g/mol
InChI Key: PFASEABANUAKDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl(dipropyl)silane is an organosilicon compound characterized by the presence of an ethyl group and two propyl groups attached to a silicon atom. This compound falls under the category of silanes, which are silicon analogs of alkanes. Silanes are known for their versatility and are widely used in various industrial and scientific applications due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl(dipropyl)silane can be synthesized through several methods. One common approach involves the hydrosilylation of alkenes with silanes. This reaction typically requires a catalyst, such as platinum or rhodium complexes, to facilitate the addition of the silicon-hydrogen bond across the carbon-carbon double bond. The reaction conditions often include moderate temperatures and pressures to ensure optimal yields.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the direct reaction of silicon with ethyl and propyl halides in the presence of a copper catalyst.

Chemical Reactions Analysis

Types of Reactions: Ethyl(dipropyl)silane undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanols or siloxanes, depending on the reaction conditions and oxidizing agents used.

    Reduction: this compound can act as a reducing agent in various organic transformations, particularly in the reduction of carbonyl compounds to alcohols.

    Substitution: The silicon atom in this compound can undergo nucleophilic substitution reactions, where the ethyl or propyl groups are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Hydrosilanes, such as triethylsilane, are often used as reducing agents.

    Substitution: Nucleophiles like halides, amines, and alcohols can be used in substitution reactions.

Major Products Formed:

    Oxidation: Silanols and siloxanes.

    Reduction: Alcohols.

    Substitution: Various substituted silanes depending on the nucleophile used.

Scientific Research Applications

Ethyl(dipropyl)silane has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of ethyl(dipropyl)silane involves its ability to form strong chemical bonds with various substrates. The silicon atom in the compound can interact with hydroxyl groups on surfaces, forming siloxane bonds. This interaction enhances the adhesion and stability of the material. Additionally, the compound can participate in radical and nucleophilic reactions, contributing to its versatility in chemical transformations .

Comparison with Similar Compounds

  • Methyl(dipropyl)silane
  • Ethyl(dimethyl)silane
  • Propyl(diethyl)silane

Comparison: this compound is unique due to the presence of both ethyl and propyl groups, which provide a balance of steric and electronic effects. This balance makes it particularly effective in certain chemical reactions, such as hydrosilylation, where the steric hindrance and electronic properties of the substituents play a crucial role. Compared to similar compounds, this compound offers a distinct combination of reactivity and stability, making it valuable in various applications .

Properties

InChI

InChI=1S/C8H19Si/c1-4-7-9(6-3)8-5-2/h4-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFASEABANUAKDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC[Si](CC)CCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50842199
Record name Ethyl(dipropyl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50842199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

998-14-1
Record name Ethyl(dipropyl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50842199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl(dipropyl)silane
Reactant of Route 2
Ethyl(dipropyl)silane
Reactant of Route 3
Ethyl(dipropyl)silane
Reactant of Route 4
Ethyl(dipropyl)silane
Reactant of Route 5
Ethyl(dipropyl)silane
Reactant of Route 6
Ethyl(dipropyl)silane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.